MAFP vs. AACOCF3: 800-Fold Superior Potency in FAAH Inhibition
MAFP is a far more potent inhibitor of fatty acid amide hydrolase (FAAH) than the commonly used cPLA2 inhibitor AACOCF3. MAFP exhibits an IC50 of 2.5 nM for FAAH, whereas AACOCF3 is 800-fold less potent . This stark difference in potency is critical for experiments where complete FAAH blockade is required at concentrations that do not produce off-target effects associated with higher compound doses.
| Evidence Dimension | FAAH Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 2.5 nM |
| Comparator Or Baseline | AACOCF3 (IC50 = 2000 nM, estimated based on 800-fold difference) |
| Quantified Difference | MAFP is 800-fold more potent than AACOCF3 |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
Procurement of MAFP is essential when experimental design demands sub-nanomolar FAAH inhibition, a potency level unattainable with AACOCF3 without risking significant off-target cPLA2 inhibition and cellular toxicity.
